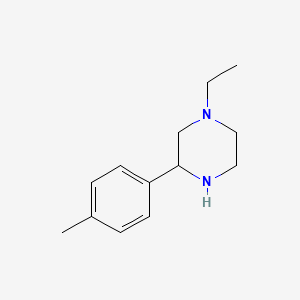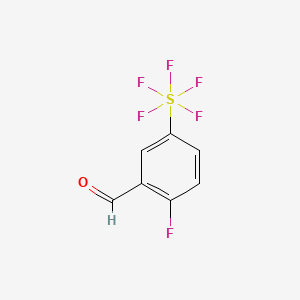
1-Boc-4-甲基-1,2,3,4-四氢吡啶
描述
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 4-position of the tetrahydropyridine ring. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
科学研究应用
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine can be synthesized through various synthetic routes. One common method involves the reaction of 4-methyl-1,2,3,4-tetrahydro-pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound to its fully saturated form, 1-Boc-4-methyl-piperidine.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: 1-Boc-4-methyl-piperidine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine involves its reactivity as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the nitrogen atom, allowing selective reactions at other positions of the molecule. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
1-Boc-4-methyl-piperidine: A fully saturated analog of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine.
1-Boc-4-ethyl-1,2,3,4-tetrahydro-pyridine: A similar compound with an ethyl group at the 4-position instead of a methyl group.
1-Boc-4-phenyl-1,2,3,4-tetrahydro-pyridine: A derivative with a phenyl group at the 4-position.
Uniqueness
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine is unique due to its specific substitution pattern and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
tert-butyl 4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5,7,9H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUITLXLOCRTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


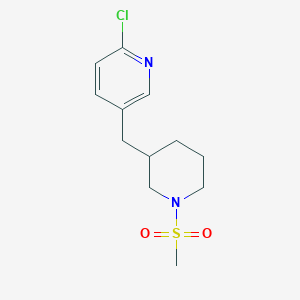
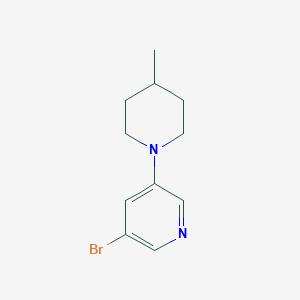

![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)
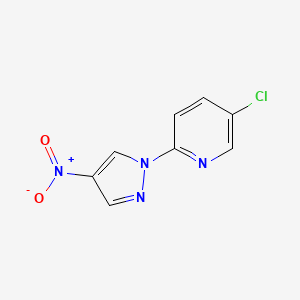
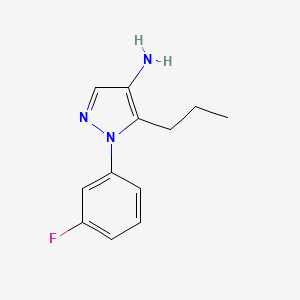
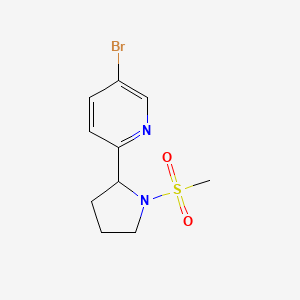
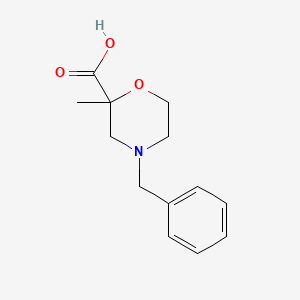
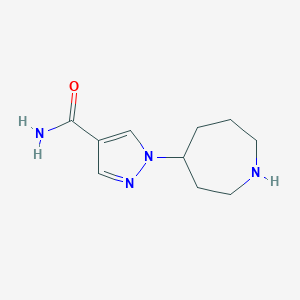
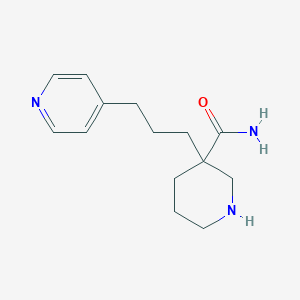
![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)

